4'-Hydroxytamoxifen (CAS: 82413-23-8) is the primary active metabolite of the selective estrogen receptor modulator tamoxifen. In procurement and material selection, it is the premier ligand for activating Cre-ERT2 conditional knockout systems and studying direct estrogen receptor (ER) antagonism. Unlike its prodrug parent, 4'-hydroxytamoxifen possesses direct, high-affinity receptor binding capabilities without requiring hepatic cytochrome P450 metabolism. This makes it an essential, non-substitutable reagent for in vitro cell culture assays, localized in vivo microinjections, and precise spatiotemporal genetic recombination models where immediate and predictable receptor engagement is critical [1].
Substituting standard tamoxifen for 4'-hydroxytamoxifen fundamentally fails in in vitro environments because tamoxifen is an inactive prodrug. Cell culture systems lack the hepatic CYP2D6 and CYP3A4 enzymes required to convert tamoxifen into its active metabolites. Consequently, applying tamoxifen to Cre-ERT2 reporter cells results in zero or extremely delayed nuclear translocation and recombination. Even in in vivo models, relying on tamoxifen introduces significant metabolic delay and pharmacokinetic variability depending on the animal's liver function, whereas 4'-hydroxytamoxifen ensures the rapid, direct, and highly synchronous Cre-loxP activation necessary for strict temporal control[1].
4'-Hydroxytamoxifen binds directly to the estrogen receptor (ER) with an affinity equivalent to endogenous estradiol, which is approximately 100 times greater than that of the parent compound tamoxifen. This massive differential in binding affinity dictates its use when immediate receptor saturation is required without metabolic conversion [1].
| Evidence Dimension | ER Binding Affinity (Relative to Estradiol) |
| Target Compound Data | ~100% (Equal to estradiol) |
| Comparator Or Baseline | Tamoxifen (~1% of estradiol affinity) |
| Quantified Difference | 100-fold higher affinity for 4'-hydroxytamoxifen |
| Conditions | In vitro competitive radioligand binding assay |
Justifies the procurement of 4'-hydroxytamoxifen over cheaper tamoxifen for assays requiring immediate, high-potency receptor antagonism.
In cultured Cre-ERT2 reporter cells, 4'-hydroxytamoxifen directly induces nuclear translocation and subsequent loxP recombination at nanomolar concentrations (e.g., 15-70 nM). In contrast, tamoxifen fails to induce recombination in these same in vitro systems because it cannot be metabolized into the active form[1].
| Evidence Dimension | In vitro Cre-loxP recombination rate |
| Target Compound Data | Robust recombination at 15-70 nM |
| Comparator Or Baseline | Tamoxifen (No recombination / inactive) |
| Quantified Difference | Absolute requirement (Active vs. Inactive) |
| Conditions | Cre-ERT2 expressing cell culture (e.g., MEFs) |
Establishes 4'-hydroxytamoxifen as the mandatory, non-interchangeable reagent for all in vitro Cre-loxP conditional gene editing workflows.
4'-Hydroxytamoxifen exists as Z (trans) and E (cis) isomers, with the Z-isomer being the biologically potent antiestrogen. However, when solubilized, highly pure Z-4'-hydroxytamoxifen spontaneously interconverts, equilibrating to a Z:E ratio of approximately 50:50 to 70:30 within 24-48 hours depending on temperature and solvent dielectric constant [1].
| Evidence Dimension | Z:E Isomer Ratio in Solution |
| Target Compound Data | Equilibrates to ~50:50 or 70:30 mixture |
| Comparator Or Baseline | Initial state (>98% pure Z-isomer solid) |
| Quantified Difference | Up to 50% loss of pure Z-isomer in unoptimized solution storage |
| Conditions | Solubilized in ethanol or culture media over 24-48 hours |
Dictates that buyers must procure high-purity Z-isomer solids and implement strict, single-use aliquoting protocols to prevent potency degradation in solution.
4'-Hydroxytamoxifen acts as a potent inverse agonist for the orphan nuclear receptor ERRγ. Direct binding assays demonstrate that 4'-hydroxytamoxifen binds ERRγ with a Kd of 35 nM and disrupts 75% of the receptor-coactivator complex at 2 μM. Tamoxifen shows significantly lower affinity, displacing radioligands with a Ki of 870 nM and achieving only 35% inhibition at 10 μM [1].
| Evidence Dimension | ERRγ Binding Affinity (Kd/Ki) |
| Target Compound Data | 4'-Hydroxytamoxifen (Kd = 35 nM) |
| Comparator Or Baseline | Tamoxifen (Ki = 870 nM) |
| Quantified Difference | ~25-fold higher affinity for 4'-hydroxytamoxifen |
| Conditions | Direct radioligand binding and FRET assay |
Makes 4'-hydroxytamoxifen the superior pharmacological tool for probing ERRγ biology and discovering novel orphan receptor ligands.
The absolute standard for inducing Cre-loxP recombination in cell culture models where hepatic CYP450 metabolism is absent, ensuring rapid and synchronous gene knockout[1].
Utilized as the primary positive control and highly potent ER antagonist in breast cancer cell line assays, bypassing the prodrug limitations of tamoxifen [2].
Procured for localized tissue injections (e.g., stereotaxic brain injections or topical applications) where immediate, site-specific Cre activation is required without systemic metabolic delay [1].
Deployed as a high-affinity inverse agonist to study the transcriptional activity and coactivator interactions of the estrogen-related receptor gamma [3].